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Compound of Interest

Compound Name: AM679

Cat. No.: B1192093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The compound designated AM679 presents a unique case in pharmacology, as the name

refers to two distinct molecules with fundamentally different mechanisms of action within the

arachidonic acid cascade. This guide provides an in-depth technical overview of both entities:

AM679 as a potent 5-lipoxygenase-activating protein (FLAP) inhibitor and AM679 as a

moderately potent cannabinoid receptor agonist. Understanding the distinct roles of these two

compounds is critical for researchers investigating inflammatory pathways and cannabinoid

signaling.

Section 1: AM679 as a 5-Lipoxygenase-Activating
Protein (FLAP) Inhibitor
AM679, in this context, is a potent and selective inhibitor of the 5-lipoxygenase-activating

protein (FLAP).[1][2] FLAP is an integral membrane protein essential for the biosynthesis of

leukotrienes, which are potent pro-inflammatory mediators derived from arachidonic acid.[1] By

inhibiting FLAP, AM679 effectively blocks the entire leukotriene synthesis pathway,

demonstrating significant anti-inflammatory effects in preclinical models.[1]

Quantitative Data: Inhibitory Potency of AM679 (FLAP
Inhibitor)
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Assay Type Species/System Parameter Value (nM)

Human FLAP

Membrane Binding

Assay

Human IC50 2

Ex vivo Ionophore-

Challenged LTB4

Synthesis

Mouse Blood IC50 55

Ex vivo Ionophore-

Challenged LTB4

Synthesis

Human Blood IC50 154

In vivo Ionophore-

Challenged LTB4

Production

Rat Lung IC50 14

In vivo Ionophore-

Challenged CysLT

Production

Rat Lung IC50 37

Experimental Protocol: FLAP Membrane Binding Assay
This protocol is a representative method for determining the inhibitory activity of compounds

like AM679 on FLAP, based on competitive binding with a radiolabeled ligand.

1. Membrane Preparation:

Human leukocytes are homogenized in a cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5
mM EDTA, with protease inhibitors).
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
The supernatant is then subjected to high-speed ultracentrifugation to pellet the membranes.
The membrane pellet is washed and resuspended in a suitable storage buffer (e.g., 50 mM
Tris-HCl, pH 7.4) and the protein concentration is determined.

2. Binding Assay:

The assay is typically performed in a 96-well plate format.
To each well, add the following in order:
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
A fixed concentration of a suitable radioligand, such as [125I]-L-691,831.
Increasing concentrations of the test compound (AM679) or vehicle control.
The prepared human leukocyte membrane homogenate.
Non-specific binding is determined in the presence of a high concentration of a known non-
radioactive FLAP inhibitor (e.g., MK-886).

3. Incubation and Filtration:

The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g.,
30°C) with gentle agitation.
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman
GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free
radioligand.
The filters are washed multiple times with ice-cold wash buffer to remove any unbound
radioactivity.

4. Data Analysis:

The radioactivity retained on the filters is quantified using a scintillation counter.
The specific binding is calculated by subtracting the non-specific binding from the total
binding.
The concentration of the test compound that inhibits 50% of the specific radioligand binding
(IC50) is determined by non-linear regression analysis of the competition binding data.

Signaling Pathway: Inhibition of the 5-Lipoxygenase
Pathway by AM679

Membrane Phospholipids

Arachidonic Acid (AA)

Stimulus

Phospholipase A2
(PLA2) 5-Lipoxygenase

Activating Protein (FLAP)
5-Lipoxygenase

(5-LOX)
AA Presentation Leukotriene A4 (LTA4)

Leukotriene B4 (LTB4)LTA4 Hydrolase

Leukotriene C4 (LTC4)

LTC4 Synthase
Cysteinyl Leukotrienes

(LTD4, LTE4)

AM679
(FLAP Inhibitor)

 Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1192093?utm_src=pdf-body
https://www.benchchem.com/product/b1192093?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: AM679 as a FLAP inhibitor blocks the presentation of arachidonic acid to 5-

lipoxygenase, thereby halting the production of all downstream leukotrienes.

Section 2: AM679 as a Cannabinoid Receptor
Agonist
In a separate context, AM679 is identified as a synthetic cannabinoid that acts as a moderately

potent agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2). The activation

of these G protein-coupled receptors can modulate various downstream signaling pathways,

including those that influence the release of arachidonic acid from membrane phospholipids.

The endocannabinoid system itself is intrinsically linked to arachidonic acid, as the primary

endocannabinoids, anandamide and 2-arachidonoylglycerol (2-AG), are derivatives of this fatty

acid.

Quantitative Data: Receptor Binding Affinity of AM679
(Cannabinoid Agonist)

Receptor Species/System Parameter Value (nM)

CB1 Not Specified Ki 13.5

CB2 Not Specified Ki 49.5

Experimental Protocol: Cannabinoid Receptor
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of a compound

like AM679 to cannabinoid receptors.

1. Membrane Preparation:

Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g.,
CHO or HEK-293 cells) or from brain tissue (for CB1).
Cells or tissue are homogenized in a cold buffer and subjected to centrifugation to isolate the
membrane fraction, as described in the FLAP assay protocol.
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2. Competitive Binding Assay:

The assay is performed in a 96-well plate.
Each well contains:
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
A fixed concentration of a high-affinity cannabinoid receptor radioligand (e.g., [3H]CP55,940).
A range of concentrations of the unlabeled test compound (AM679).
The prepared cell membranes.
Non-specific binding is determined in the presence of a saturating concentration of a potent,
unlabeled cannabinoid agonist (e.g., WIN 55,212-2).

3. Incubation and Filtration:

The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach
equilibrium.
The reaction is terminated by rapid filtration through polyethyleneimine (PEI)-pre-soaked
glass fiber filters to separate bound and free radioligand.
Filters are washed with ice-cold wash buffer.

4. Data Analysis:

Radioactivity on the filters is measured by liquid scintillation counting.
The IC50 value is determined from the competition curve.
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 /
(1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant for the receptor.

Signaling Pathway: Cannabinoid Receptor-Mediated
Modulation of the Arachidonic Acid Cascade
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Caption: AM679 as a cannabinoid agonist activates CB1/CB2 receptors, leading to

downstream signaling events that can modulate the activity of Phospholipase A2 and the

subsequent release of arachidonic acid.

Conclusion
The designation "AM679" is ambiguous and requires careful contextual clarification. As a FLAP

inhibitor, AM679 directly and potently blocks the production of pro-inflammatory leukotrienes.

As a cannabinoid agonist, its influence on the arachidonic acid cascade is indirect, mediated by

the complex signaling networks downstream of CB1 and CB2 receptors. Researchers and drug

developers must be precise in their identification of the specific AM679 molecule to ensure

accurate interpretation of experimental data and to advance the understanding of its role in the

intricate arachidonic acid cascade.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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